1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield the desired isoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethanone: Lacks the isoxazole ring, making it less versatile in certain applications.
5-Methylisoxazole-4-carboxylic acid: Contains a carboxylic acid group instead of the ethanone moiety.
4-Fluoroacetophenone: Similar structure but lacks the isoxazole ring.
Uniqueness
1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-YL)ethanone is unique due to the presence of both the fluorophenyl group and the isoxazole ring. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNLZIPZXIVDCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696744 |
Source
|
Record name | 1-[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169814-55-5 |
Source
|
Record name | 1-[3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.